4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid
CAS No.: 1261896-07-4
Cat. No.: VC0163531
Molecular Formula: C14H8F4O2
Molecular Weight: 284.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261896-07-4 |
---|---|
Molecular Formula | C14H8F4O2 |
Molecular Weight | 284.21 |
IUPAC Name | 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20) |
Standard InChI Key | HLIZWXQYNCUVNP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid features a biphenyl core structure with a carboxylic acid group at the para position of one phenyl ring and a 2-fluoro-3-trifluoromethyl substitution pattern on the second phenyl ring. This unique arrangement of functional groups contributes to its distinct chemical behavior and potential applications.
Structural Composition
The molecular structure consists of two connected phenyl rings (a biphenyl system) with the following key functional groups:
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A carboxylic acid (-COOH) group at the para position (4-position) of one phenyl ring
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A fluoro group at the ortho position (2-position) of the second phenyl ring
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A trifluoromethyl (-CF₃) group at the meta position (3-position) of the second phenyl ring
Basic Physicochemical Properties
Based on analysis of similar fluorinated biphenyl carboxylic acids, the following properties can be estimated:
Synthesis Methods and Preparation
Suzuki-Miyaura Cross-Coupling
A probable synthetic route involves Suzuki-Miyaura cross-coupling between 4-carboxyphenylboronic acid and 2-fluoro-3-trifluoromethylphenyl halide (typically bromide or iodide). This palladium-catalyzed reaction allows for the formation of the biphenyl backbone under relatively mild conditions.
Direct Carbonylation
Another potential method involves the carbonylation of 4-(2-fluoro-3-trifluoromethylphenyl)aryl halides using carbon monoxide under pressure, in the presence of a palladium catalyst and a base.
Purification Methods
Purification methods likely include:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel
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Preparative HPLC for high-purity requirements
Chemical Reactivity and Transformations
Carboxylic Acid Functional Group Reactions
Like other benzoic acid derivatives, 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid can participate in reactions typical of carboxylic acids:
Esterification
The compound can undergo esterification reactions with alcohols under acidic conditions or through activation methods to form the corresponding esters.
Amidation
Reaction with amines (after activation of the carboxylic acid) can lead to the formation of amide derivatives, which are important in pharmaceutical synthesis.
Reduction
Reduction of the carboxylic acid group using appropriate reducing agents such as lithium aluminum hydride can yield the corresponding primary alcohol derivative.
Influence of Fluorine Substituents
The presence of the fluoro group and trifluoromethyl group significantly influences the reactivity of the compound:
Electronic Effects
The fluorine substituents create an electron-withdrawing effect that increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The trifluoromethyl group imparts strong electron-withdrawing properties that affect the electron distribution across the molecule .
Steric Effects
The ortho-positioned fluoro group and meta-positioned trifluoromethyl group create a specific steric environment that can influence reaction pathways and binding interactions in biological systems.
Physical Properties and Characterization
NMR Spectroscopy
The ¹H NMR spectrum would likely show characteristic patterns:
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Aromatic protons from both phenyl rings appearing between 7.0-8.5 ppm
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The carboxylic acid proton typically appearing as a broad singlet around 12-13 ppm
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Complex splitting patterns due to fluorine coupling effects
The ¹⁹F NMR would display distinct signals for the single fluorine atom and the trifluoromethyl group, with the latter typically appearing as a singlet.
IR Spectroscopy
Characteristic IR absorptions would include:
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Carboxylic acid O-H stretch (broad) around 3000-2500 cm⁻¹
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C=O stretch around 1680-1700 cm⁻¹
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C-F stretching vibrations around 1000-1400 cm⁻¹
Solubility Profile
Based on its structural features, 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is expected to have the following solubility characteristics:
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Poor solubility in water due to its hydrophobic biphenyl core
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Good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone
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Moderate solubility in alcohols such as methanol and ethanol
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Enhanced solubility in basic aqueous solutions due to carboxylate formation
Comparison with Structural Analogs
Comparative Analysis
The following table compares 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid with structurally similar compounds:
Structure-Property Relationships
The position and nature of substituents significantly impact the properties of these compounds:
Lipophilicity
The XLogP3 values for these compounds generally range from 4.1 to 4.7, indicating moderate to high lipophilicity. The addition of chloro substituents tends to increase lipophilicity, while additional fluoro groups have a more modest effect .
Acidity
The electron-withdrawing nature of fluorine substituents increases the acidity of the carboxylic acid group. The positioning of these substituents relative to the carboxylic acid group influences the degree of this effect.
Research Directions and Future Perspectives
Structure-Activity Relationship Studies
Investigation of how the specific fluorination pattern affects biological activity when incorporated into drug candidates.
Materials Science Investigations
Exploration of the compound's potential in developing new materials with unique properties, particularly in fields requiring specific electronic or optical characteristics.
Synthetic Methodology Development
Development of more efficient and environmentally friendly methods for synthesizing this and related fluorinated compounds.
Emerging Applications
The unique properties conferred by the specific fluorination pattern suggest potential applications in:
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Photovoltaic materials
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Sensors and probes
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Catalysis and coordination chemistry
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